

Part 1: Chemical Identity & Strategic Significance

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Compound of Interest

Compound Name: 2,4-Dichloro-5,8-difluoroquinoline

CAS No.: 1367807-93-9

Cat. No.: B2927515

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2,4-Dichloro-5,8-difluoroquinoline is a specialized heterocyclic scaffold utilized primarily in the rational design of third- and fourth-generation fluoroquinolone antibiotics and novel antitumor agents. Its structural value lies in the 5,8-difluoro substitution pattern, a motif known to modulate lipophilicity and metabolic stability while reducing the phototoxic side effects often associated with 8-fluoro-only quinolones (e.g., sparfloxacin analogs).

The presence of chlorine atoms at the C2 and C4 positions creates a "bifunctional electrophilic platform," allowing for sequential, regioselective nucleophilic aromatic substitutions (

). This makes the compound an essential building block for generating library diversity in medicinal chemistry.

Core Data Table

Property	Specification
CAS Number	1367807-93-9
IUPAC Name	2,4-Dichloro-5,8-difluoroquinoline
Molecular Formula	
Molecular Weight	234.03 g/mol
Physical State	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Key Precursor	2,5-Difluoroaniline (CAS 367-30-6)
Primary Hazard	Irritant (Skin/Eye), Acute toxicity (Oral)

Part 2: Synthetic Architecture (The Self-Validating Protocol)

To ensure reproducibility and high yield, the synthesis of **2,4-dichloro-5,8-difluoroquinoline** should follow a convergent cyclization-chlorination strategy. This protocol minimizes byproduct formation (such as the 4-chloro-2-hydroxy isomer) by utilizing excess phosphoryl chloride () as both solvent and reagent.

Step-by-Step Methodology

Phase 1: Construction of the Quinolinedione Core

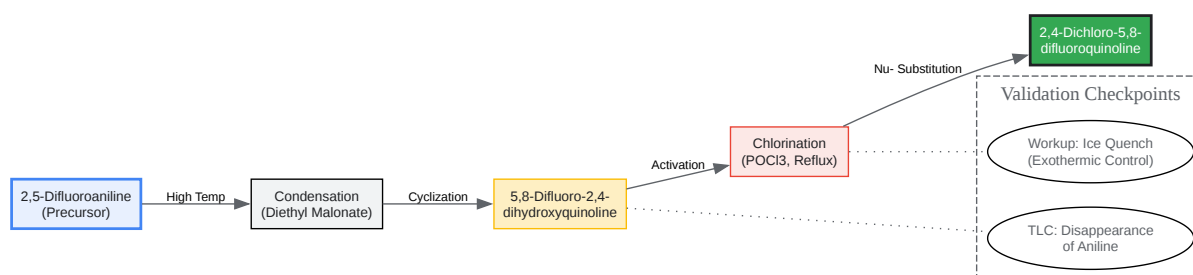
- Starting Material: Begin with 2,5-Difluoroaniline.
- Condensation: React with diethyl malonate in a high-boiling solvent (e.g., diphenyl ether) at 250°C (Gould-Jacobs reaction type) or use a cyclization agent like polyphosphoric acid (PPA) if starting from the malonanilide intermediate.
- Checkpoint 1 (Validation): Monitor the formation of 5,8-difluoro-4-hydroxyquinolin-2(1H)-one (also known as the 2,4-dihydroxy tautomer). The reaction is complete when the aniline starting material (

in Hexane/EtOAc) disappears.

Phase 2: Deoxychlorination (The Critical Step)

- Reagent Setup: Suspend the dry 5,8-difluoro-2,4-dihydroxyquinoline intermediate (1.0 eq) in neat (10.0 eq).
- Catalysis: Add a catalytic amount of -dimethylaniline or to accelerate the reaction.
- Reflux: Heat to reflux (105–110°C) for 4–6 hours.
 - Mechanism:[1] The carbonyl oxygens are phosphorylated, creating good leaving groups that are displaced by chloride ions.
- Checkpoint 2 (Validation): Reaction completion is indicated by the dissolution of the solid starting material and a change in solution color (usually darkening). TLC (10% EtOAc/Hexane) should show a single non-polar spot ().
- Quenching (Safety Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Warning: This step is highly exothermic due to hydrolysis. Maintain temperature °C to prevent hydrolysis of the product back to the quinolone.
- Isolation: Extract with Dichloromethane (DCM).[2] Wash organic layer with Sat. (to remove acid) and Brine.[3] Dry over .[3]
- Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Eluent: Hexane/DCM).

Visualizing the Synthetic Pathway



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Figure 1: Convergent synthesis workflow for CAS 1367807-93-9 highlighting critical process validation checkpoints.

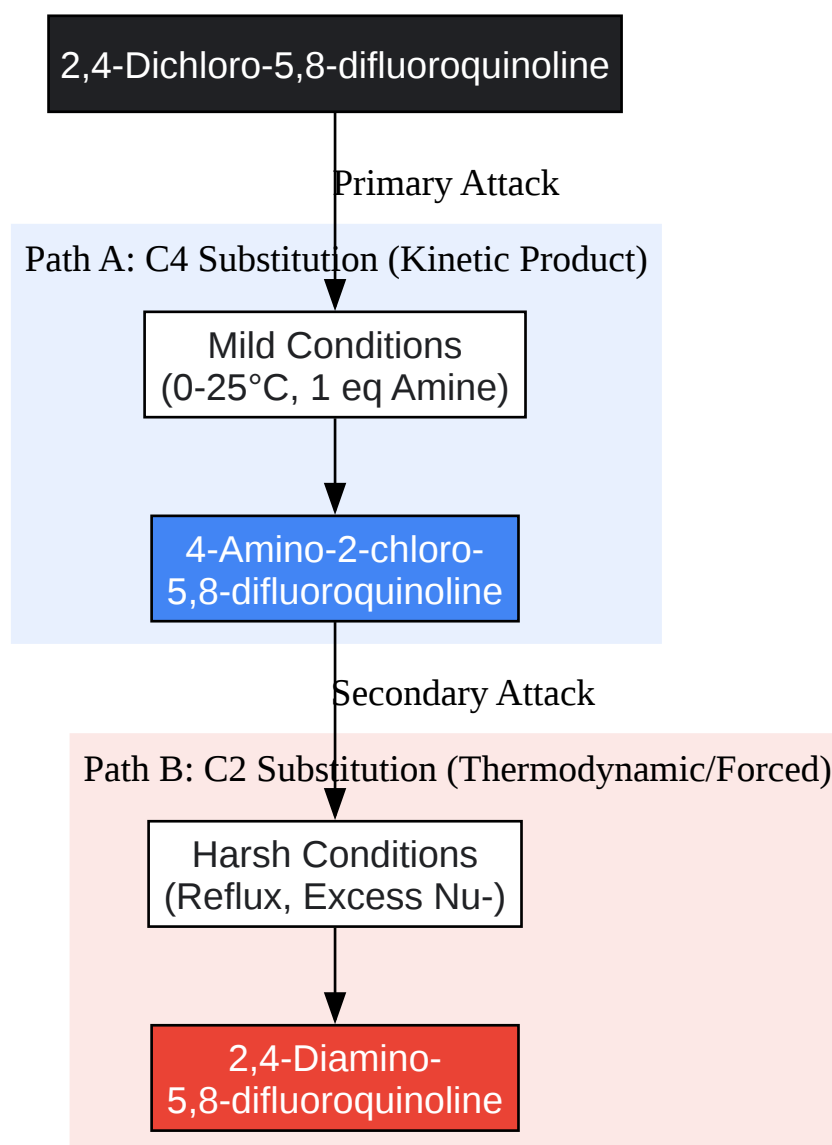
Part 3: Reactivity Profile & Functionalization

The **2,4-dichloro-5,8-difluoroquinoline** scaffold exhibits regioselective reactivity governed by the electronic influence of the ring nitrogen and the fluorine substituents.

- C4-Position (Primary Reactive Site):
 - The C4 chlorine is significantly more reactive toward nucleophilic aromatic substitution () than the C2 chlorine.
 - Reasoning: The transition state for attack at C4 is stabilized by the ability of the quinoline nitrogen to accept the negative charge (para-like resonance).
 - Application: Introduction of amine side chains (e.g., piperazine, pyrrolidine) typically occurs here first.
- C2-Position (Secondary Reactive Site):

- Requires harsher conditions (higher temperature or stronger nucleophiles) to displace.
- Application: Often used for cyclization to form tricyclic systems or left as a chloride for later reduction.
- 5,8-Difluoro Moiety:
 - These fluorines are generally stable under standard conditions used for displacing chlorines. However, they strongly withdraw electrons, making the entire ring system electron-deficient and highly reactive toward nucleophiles.

Regioselectivity Logic Map



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Figure 2: Regioselectivity map demonstrating the kinetic preference for C4 substitution followed by C2 functionalization.

Part 4: Applications in Medicinal Chemistry

This scaffold is a bioisosteric tool used to optimize Structure-Activity Relationships (SAR):

- **Antibacterial Potency:** The 5,8-difluoro pattern is often investigated to overcome resistance in *S. aureus* and *M. tuberculosis*. The C8-fluorine improves cell penetration, while the C5-fluorine can enhance binding affinity to DNA gyrase.
- **Phototoxicity Mitigation:** While 8-fluoroquinolones (like Sparfloxacin) carry phototoxicity risks, the addition of the 5-fluoro substituent (or 5-amino via displacement) can modulate the HOMO-LUMO gap, potentially reducing the generation of reactive oxygen species under UV light.
- **Antitumor Agents:** Derivatives where the C4-chlorine is replaced by bulky anilines have shown promise as tyrosine kinase inhibitors (TKIs), leveraging the planar quinoline core to intercalate DNA or block ATP binding pockets.

Part 5: Safety & Handling (MSDS Summary)

- Signal Word: WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds is slow but possible).

References

- Aaron Chemicals. (n.d.). Product Data: **2,4-dichloro-5,8-difluoroquinoline** (CAS 1367807-93-9).[1][4][5][6] Retrieved from [Link]
- National Institutes of Health (NIH) - PubChem. (n.d.). 5,8-Difluoroquinoline Derivatives. (General structural reference for fluoroquinolone scaffolds).

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